molecular formula C23H26N2O4 B2800213 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-70-6

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2800213
CAS RN: 869078-70-6
M. Wt: 394.471
InChI Key: YVOIRAHRDZNMPJ-STZFKDTASA-N
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Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a compound that has been explored in various synthetic pathways and as an intermediate in the synthesis of complex molecules. For instance, its derivatives have been utilized in the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, serving as models for saframycins, a class of compounds with notable biological activities (Saito et al., 1997).

Bioactivity and Pharmacological Potential

Research into derivatives of this compound has also shown promise in pharmacology. For example, new phenolic Mannich bases with piperazines, structurally related to this compound, have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019). Moreover, some derivatives have been investigated as potential PET probes for imaging specific enzymes like PIM1, demonstrating the compound's relevance in diagnostic imaging and cancer research (Gao et al., 2013).

Natural Product Derivatives and Activities

Interestingly, derivatives of this compound have been identified in natural sources like marine endophytic fungi, exhibiting moderate antitumor and antimicrobial activities (Xia et al., 2011). This highlights its potential application in the discovery of new natural products with pharmacological importance.

Anti-inflammatory and Antioxidant Properties

Furthermore, novel furanyl derivatives from red seaweed, structurally similar to this compound, have shown significant anti-inflammatory and antioxidative effects in various in vitro models. These findings suggest potential applications in developing new anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).

properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(29-23(18)19)14-16-4-6-17(28-2)7-5-16/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOIRAHRDZNMPJ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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